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The table below synthesizes findings from recent popPK studies, highlighting the model structure,

significant covariates, and therapeutic targets.

Study Population &
Citation

Model
Structure

Significant
Covariates (on CL)

Key PK/PD Targets & Dosing
Recommendations

| Chinese TB patients (DS & MDR) [1] | One-compartment | Total Body Weight (CL increased by 0.45 L/h

per 10 kg) | Targets: AUC₀–₂₄ > 363 mg·h/L or Cₘₐₓ > 35 mg/L. Dosing: 1500 mg (40-70 kg), 1750 mg

(70-80 kg), 2000 mg (80-90 kg). | | Korean TB patients [2] | One-compartment with allometric scaling |

Geriatric with Diabetes Mellitus (CL 30% higher vs. others) | Geriatric DM patients had 30% lower AUC,

requiring higher doses. | | Multi-cohort Model Repository [3] | Various (Repository) | Body Size (most

important), Age (higher mg/kg in pediatrics/geriatrics), Diabetes (higher mg/kg) | Supports model-informed

precision dosing (MIPD); dosage adjustments needed for specific sub-populations. | | International Cohorts

[4] | One-compartment with transit absorption | Fed State (slowed absorption rate) | Established a Limited

Sampling Strategy (LSS) using 0, 2, and 6-hour post-dose samples to predict AUC₂₄. |

Detailed Experimental Protocols

The methodologies from the cited studies provide a robust framework for popPK model development.
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Study Populations and Data Collection: Models are typically developed using data from patients

receiving PZA as part of their standard TB treatment. Data includes sparse, random plasma
concentration measurements collected at steady state (after at least one week of therapy) [1] [2].

Patient demographics (e.g., weight, age) and clinical laboratory values (e.g., serum creatinine, liver
enzymes) are concurrently recorded for covariate analysis [1].

Bioanalytical Methods: PZA concentrations in plasma are quantified using validated high-
performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These

methods are characterized by high sensitivity and precision, with a typical analytical range of
approximately 1.8 to 117 mg/L [1] [5].

Model Development and Validation: A nonlinear mixed-effects modeling approach is used, typically
with software like NONMEM [5]. The process involves:

Structural Model: Testing one- and two-compartment models to describe the data [1] [4].
Stochastic Model: Quantifying between-subject variability (BSV) and residual unexplained

variability.
Covariate Model: Identifying patient factors that explain BSV, using stepwise forward

inclusion/backward elimination [2].
Model Validation: Employing techniques like bootstrap analysis and external validation using a

hold-out test dataset to evaluate model robustness and predictive performance [4] [2].
Model Application (MIPD): The final model is used to simulate various dosing regimens (e.g., fixed

vs. weight-based) and calculate the probability of target attainment (PTA) for established exposure
targets like AUC₀–₂₄ > 363 mg·h/L [1] [3]. This informs optimized dosing recommendations.

A Workflow for Model Implementation and MIPD

The following diagram illustrates the conceptual workflow for applying a popPK model to guide

personalized PZA dosing, a process known as Model-Informed Precision Dosing (MIPD).
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This workflow forms the core of clinical decision support tools, such as R Shiny dashboards, which are

being developed to make MIPD more accessible in clinical practice [3].

Tools for PopPK Modeling and Simulation

To implement these protocols, researchers can leverage several powerful software tools:

gPKPDviz: An open-source R Shiny application that uses the mrgsolve simulation engine. It allows

for real-time simulation and visualization of PK/PD models, enabling researchers to efficiently assess
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the impact of covariates and dosing regimens on PK exposure [6].

Standard Software: The industry standard for nonlinear mixed-effects model development is
NONMEM [5]. For simulation and visualization, R packages like mrgsolve [6] and PKPDsim [7] are

widely used and can be integrated into interactive Shiny web applications for exploratory analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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